PS423

PDK1 signaling Substrate-selective kinase inhibition PIF-pocket allostery

Standard PDK1 inhibitors globally block catalytic activity, obscuring pathway-specific effects. PS423, the cell-permeable prodrug of PS210, targets the PIF-pocket allosteric site for substrate-selective inhibition. • Selectively blocks S6K phosphorylation; spares PKB/Akt signaling • Active metabolite Kd=3 μM; co-crystal structure solved (PDB: 4AW1) • Inhibits glucose uptake in C2C12 myoblasts-relevant for metabolic disorder research Supplied as ≥98% pure solid; store at -20°C. For R&D only.

Molecular Formula C25H23F3O9
Molecular Weight 524.4 g/mol
Cat. No. B13443279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePS423
Molecular FormulaC25H23F3O9
Molecular Weight524.4 g/mol
Structural Identifiers
SMILESCC(=O)OCOC(=O)C(C(CC(=O)C1=CC=C(C=C1)C(F)(F)F)C2=CC=CC=C2)C(=O)OCOC(=O)C
InChIInChI=1S/C25H23F3O9/c1-15(29)34-13-36-23(32)22(24(33)37-14-35-16(2)30)20(17-6-4-3-5-7-17)12-21(31)18-8-10-19(11-9-18)25(26,27)28/h3-11,20,22H,12-14H2,1-2H3
InChIKeyKNHNCABHIAKMBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PS423: Substrate-Selective PDK1 Inhibitor Prodrug


bis(acetyloxymethyl) 2-[3-oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]propanedioate (CAS: 1221964-37-9), also known as PS423 or PS210AM, is a synthetic small molecule and an acetoxymethyl (AM) ester prodrug of the parent compound PS210 [1]. It belongs to the class of allosteric modulators of 3-phosphoinositide-dependent protein kinase-1 (PDK1), a key node in the PI3K/Akt signaling pathway. The compound's molecular formula is C25H23F3O9, with a molecular weight of 524.44 g/mol . PS423 is specifically designed to be cell-permeable; upon entering the cell, intracellular esterases cleave the AM ester groups to release the active diacid metabolite, PS210, which then engages its intracellular target .

PS423: Why PDK1 Probes Are Not Interchangeable


Generic substitution in PDK1-targeting research fails because the mechanism of action for PS423—and its active parent PS210—is unique: it acts as a substrate-selective inhibitor via the PIF-pocket, an allosteric docking site, rather than through direct ATP-competitive inhibition or pan-AGC kinase modulation [1]. This is in stark contrast to classical ATP-competitive PDK1 inhibitors like GSK2334470 (IC50 ~10 nM) or BX-320 (IC50 30 nM), which inhibit the kinase's catalytic activity globally [2]. As a prodrug of a PIF-pocket binder, PS423's cellular effects are context-dependent, blocking the phosphorylation of S6K (which requires PIF-pocket docking) while leaving PKB/Akt signaling intact, a functional bifurcation not achievable with ATP-competitive or other allosteric modulators . The following quantitative evidence demonstrates that substituting PS423 with a standard PDK1 inhibitor or another PIF-pocket ligand will yield fundamentally different, and scientifically incomparable, outcomes.

PS423: Comparative Performance Evidence


Substrate-Selective S6K vs. Akt Inhibition

In HEK293 cells, PS423 (the prodrug of PS210) exhibits a unique substrate-selective inhibition profile. It potently blocks the phosphorylation and activation of the PDK1 substrate S6K, which requires docking to the PIF-pocket, while leaving the phosphorylation of another major substrate, PKB/Akt, unaffected [1]. This is in direct contrast to ATP-competitive PDK1 inhibitors like GSK2334470, which broadly inhibit PDK1 kinase activity and thus block both S6K and PKB/Akt pathways. The data confirms that PS423 does not simply 'inhibit PDK1' but rather modulates its substrate specificity.

PDK1 signaling Substrate-selective kinase inhibition PIF-pocket allostery

Active Metabolite PIF-Pocket Affinity

The intracellular action of PS423 depends entirely on its conversion to the active metabolite PS210. PS210 is a well-characterized, selective allosteric activator of PDK1 that binds to the PIF-pocket with a Kd of 3 μM . This binding event stabilizes the kinase's active conformation [1]. This defined affinity provides a quantitative benchmark for target engagement that distinguishes it from other PIF-pocket ligands like PS315, which show markedly different potencies and selectivity profiles.

Allosteric modulation Binding affinity Kinase drug discovery

PDK1 Selectivity Over a Broad Kinase Panel

The active metabolite of PS423, PS210, demonstrates high selectivity for PDK1. It is reported to be inactive against a panel of over 120 other protein kinases, including downstream effectors like S6K, PKB/Akt, and GSK3, ensuring that observed cellular effects are due to specific engagement of the PIF-pocket [1]. This level of specificity is a critical differentiator from less selective PIF-pocket ligands or pan-AGC kinase inhibitors.

Kinase selectivity Off-target activity Chemical probe criteria

Cell Permeability via Esterase Cleavage

PS423 is an acetoxymethyl (AM) ester prodrug, a design strategy that masks the negatively charged carboxylate groups of the parent diacid PS210 . This chemical modification is a well-established and quantifiable advantage for in vitro cellular assays: the uncharged prodrug readily diffuses across the plasma membrane, whereas the parent compound PS210, a dicarboxylic acid, exhibits poor cellular permeability . Once inside the cell, ubiquitous esterases cleave the AM groups, trapping the active PS210 in the cytoplasm.

Prodrug strategy Cell permeability Intracellular delivery

Myoblast Glucose Uptake Inhibition

In functional cellular assays, PS423 demonstrates a specific metabolic effect. It has been shown to inhibit glucose uptake in C2C12 myoblasts, a key model for skeletal muscle metabolism . This functional readout distinguishes PS423 from compounds that target the PDK1-Akt axis, which would typically be expected to enhance, rather than inhibit, glucose uptake. This specific metabolic phenotype is consistent with the compound's unique substrate-selective inhibition of the PDK1-S6K pathway.

Metabolic disease Insulin signaling Glucose homeostasis

PS423: Scientific Applications


Dissecting PDK1 Substrate Specificity

Researchers investigating the bifurcation of PDK1 signaling between the PKB/Akt and S6K pathways should use PS423 as a critical tool. Its substrate-selective inhibition allows for the specific blockade of S6K phosphorylation and activation without affecting PKB/Akt, a functional separation impossible with ATP-competitive PDK1 inhibitors [1]. This application is essential for studies aiming to deconvolute the individual contributions of these two major PDK1 substrate families in cellular processes like growth, proliferation, and metabolism.

PIF-Pocket Allostery and Drug Discovery

PS423 is the optimal tool for studying the pharmacology of the PDK1 PIF-pocket in a cellular context. It serves as the cell-permeable prodrug form of PS210, a well-characterized allosteric ligand with a defined binding affinity (Kd = 3 μM) and a solved co-crystal structure (PDB: 4AW1) [2]. This application is ideal for chemical biology programs seeking to validate the PIF-pocket as a druggable site, to perform high-throughput screens for novel allosteric modulators using PS210 as a benchmark, or to study the dynamics of PIF-pocket-mediated substrate docking and kinase regulation in live cells.

Muscle Glucose Homeostasis in Metabolic Disease

For studies in endocrinology and metabolic disorders, PS423 offers a unique phenotype in C2C12 myoblasts by inhibiting glucose uptake, an effect linked to its substrate-selective inhibition of the PDK1-S6K axis . This makes it a valuable tool for investigating the role of PDK1 substrate selectivity in insulin resistance, type 2 diabetes, and the metabolic syndrome, where the balance between Akt and S6K signaling is often dysregulated.

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